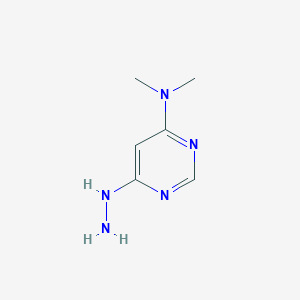
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol . Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as drug discovery, agriculture, and material science .
Méthodes De Préparation
The synthesis of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, alkyl halides, and various aldehydes and ketones . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
2-hydrazinyl-N,6-dimethylpyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4,6-dimethyl-2-pyrimidinamine: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological properties.
N,N-dimethylpyrimidin-4-amine: Similar core structure but without the hydrazinyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
6-hydrazinyl-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H11N5/c1-11(2)6-3-5(10-7)8-4-9-6/h3-4H,7H2,1-2H3,(H,8,9,10) |
Clé InChI |
FXKXPLIJDMZYKQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
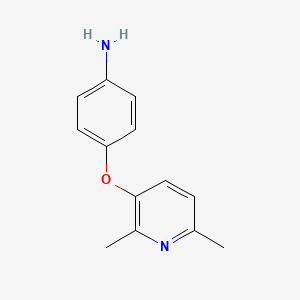
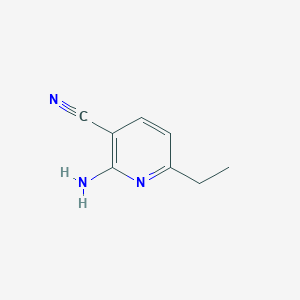
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)


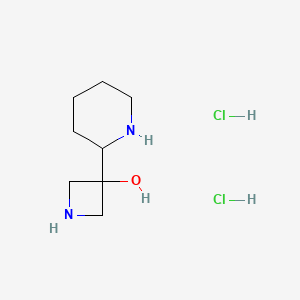
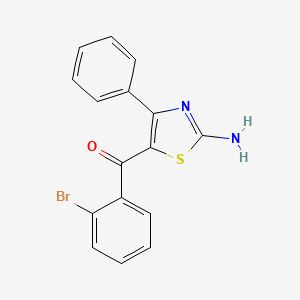
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

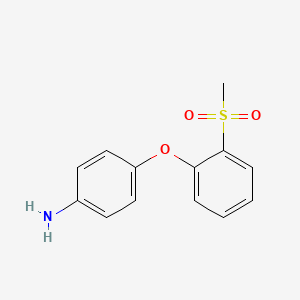
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
